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Introduction
The trityl (Trt) group is a widely utilized acid-labile protecting group in organic synthesis,

particularly in peptide and nucleoside chemistry. Its steric bulk provides effective protection for

primary alcohols, thiols, and amines. The removal of the Trt group is a critical step that is

typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).

However, the acid-catalyzed cleavage generates a stable but highly reactive trityl cation, which

can lead to undesired side reactions with sensitive residues such as cysteine, methionine, and

tryptophan. To mitigate these side reactions, scavengers are added to the cleavage reagent to

create a "cleavage cocktail" that efficiently traps the trityl cation.[1][2][3] This document

provides a comparative overview of common cleavage cocktails, detailed experimental

protocols, and a workflow for the efficient and clean removal of the Trt protecting group.

Comparison of Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial for maximizing the yield and purity

of the deprotected product. The choice depends on the substrate and the presence of other

acid-sensitive functional groups.[4] The following table summarizes common cleavage cocktails

used for Trt group removal.
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Cleavage Cocktail
(v/v Composition)

Key Scavengers
Typical Reaction
Time

Notes

TFA / H₂O / TIS

(95:2.5:2.5)

Triisopropylsilane

(TIS), Water
1-2 hours

A standard and

generally effective

cocktail. TIS is an

excellent scavenger

for the trityl cation.[1]

[2]

Reagent B: TFA /

Phenol / H₂O / TIS

(88:5:5:2)

Phenol,

Triisopropylsilane

(TIS), Water

1 hour

Phenol acts as a

scavenger, and this

"odorless" cocktail is

useful when avoiding

thiols.[1][5]

Reagent K: TFA /

Phenol / H₂O /

Thioanisole / EDT

(82.5:5:5:5:2.5)

Phenol, Thioanisole,

1,2-Ethanedithiol

(EDT)

1-4 hours

A robust cocktail for

peptides containing

multiple sensitive

residues like Cys,

Met, Trp, and Tyr.[1][5]

TFA / TIS (95:5)
Triisopropylsilane

(TIS)
1-4 hours

Suitable for peptides

without Trp, Met, or

Cys residues.[6]

1-5% TFA in

Dichloromethane

(DCM)

None (or added TIS) Varies

Used for selective, on-

resin deprotection of

Trt while other acid-

labile groups (e.g.,

Boc) remain intact.[2]

[7]

Formic Acid (88-97%) None 3 min - 2 hours

A milder alternative to

TFA for the

deprotection of trityl-

protected alcohols.[4]

Iodine in DCM None 5 minutes Used for the cleavage

of S-trityl groups with
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concomitant disulfide

bond formation.[4][8]

Experimental Protocols
Below are detailed methodologies for the removal of the Trt protecting group under different

conditions.

Protocol 1: Standard Cleavage from a Solid Support
(e.g., Peptidyl-Resin)
This protocol describes the simultaneous cleavage of a peptide from the resin and the removal

of the Trt group along with other acid-labile protecting groups.[2][3]

Materials:

Trt-protected peptidyl-resin

Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) (freshly prepared)

Dichloromethane (DCM)

Cold diethyl ether

Reaction vessel with a sintered glass filter

Centrifuge and centrifuge tubes

Procedure:

Place the dried peptidyl-resin in a reaction vessel.

Wash the resin with DCM to swell it.

Drain the DCM and add the freshly prepared cleavage cocktail to the resin (approximately 10

mL per gram of resin).[3]
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Allow the reaction to proceed at room temperature with occasional swirling for 1-2 hours. The

resin may turn a deep yellow color due to the formation of the trityl cation.[6]

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.

[3]

Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a

10-fold excess of cold diethyl ether.

Isolate the precipitated peptide by centrifugation or filtration.

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

Dry the purified peptide under vacuum.

Protocol 2: Selective On-Resin Deprotection
This protocol allows for the selective removal of the Trt group while the peptide remains

attached to the solid support, enabling further on-resin modifications.[7]

Materials:

Trt-protected peptidyl-resin

Deprotection Solution: 1% TFA in DCM with 1-5% TIS

DCM for washing

DMF for washing

Procedure:

Swell the peptidyl-resin in DCM in a reaction vessel.

Drain the DCM and treat the resin with the deprotection solution.
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Gently agitate the mixture for short intervals (e.g., 5 x 2 minutes), monitoring the

deprotection progress.

Once deprotection is complete, thoroughly wash the resin with DCM followed by DMF to

remove the cleaved Trt groups and any residual acid.

Mechanism and Workflow
The cleavage of the Trt group is an acid-catalyzed process that proceeds via the formation of a

stable trityl carbocation. Scavengers are crucial to prevent this reactive intermediate from

causing unwanted side reactions.
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Caption: General workflow for Trt group removal from a solid support.

The mechanism involves the protonation of the protected functional group, leading to the

departure of the Trt group as a resonance-stabilized trityl cation. Scavengers, such as TIS, then

react with this cation to form a stable, unreactive byproduct.
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Caption: Mechanism of Trt deprotection and the role of scavengers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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